molecular formula C23H23N2O4P B11399893 Dimethyl 2-(1-naphthyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-ylphosphonate

Dimethyl 2-(1-naphthyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-ylphosphonate

Cat. No.: B11399893
M. Wt: 422.4 g/mol
InChI Key: AJXFTMAKUHHKAD-UHFFFAOYSA-N
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Description

DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a naphthalene ring, an oxazole ring, and a phenylethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride.

    Introduction of the Phenylethylamine Group: The phenylethylamine group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by mimicking the transition states of substrates, thereby blocking the active site of the enzyme. Additionally, it may interact with cellular receptors or signaling pathways to exert its biological effects.

Comparison with Similar Compounds

DIMETHYL [2-(NAPHTHALEN-1-YL)-5-[(2-PHENYLETHYL)AMINO]-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds such as:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Properties

Molecular Formula

C23H23N2O4P

Molecular Weight

422.4 g/mol

IUPAC Name

4-dimethoxyphosphoryl-2-naphthalen-1-yl-N-(2-phenylethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C23H23N2O4P/c1-27-30(26,28-2)23-22(24-16-15-17-9-4-3-5-10-17)29-21(25-23)20-14-8-12-18-11-6-7-13-19(18)20/h3-14,24H,15-16H2,1-2H3

InChI Key

AJXFTMAKUHHKAD-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC3=CC=CC=C32)NCCC4=CC=CC=C4)OC

Origin of Product

United States

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